2-(Ethylamino)pyridine
Overview
Description
2-(Ethylamino)pyridine is an organic compound with the chemical formula C7H10N2. It is a colorless liquid with a strong amine odor. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. Pyridines are widely used in various fields due to their unique chemical properties .
Mechanism of Action
Target of Action
2-(Ethylamino)pyridine, also known as N-ethylpyridin-2-amine, has been identified as a potential inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Mode of Action
The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction follows a competitive mechanism, suggesting that the compound competes with acetylcholine for the active site of the enzyme . The inhibition constant (Ki) is approximately 16.8 μM, indicating a strong binding affinity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can affect various downstream effects, including nerve signal transmission and muscle contraction.
Pharmacokinetics
Given its molecular weight of 12217 , it is likely to have good bioavailability
Result of Action
The primary result of the action of this compound is the inhibition of AChE, leading to increased levels of acetylcholine . This can have various effects on the nervous system, potentially impacting nerve signal transmission and muscle contraction.
Biochemical Analysis
Biochemical Properties
2-(Ethylamino)pyridine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), which is crucial for methylation reactions in cells . This interaction can alter the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), impacting cellular methylation processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth of human tumor cells, such as breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2) . The compound can alter the cell cycle, leading to changes in the percentage of cells in different phases and increasing apoptosis levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the catalytic subunit of MAT2A, inhibiting its activity and thereby affecting methylation reactions . This inhibition can lead to changes in gene expression and cellular function, as the levels of key methylation-related molecules are altered.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under refrigerated conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with increased toxicity and adverse effects on liver function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, it can be metabolized through pathways involving pyridine metabolism, leading to the formation of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation can impact its activity and function, influencing cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylamino)pyridine can be synthesized through the reaction of 2-hydroxypyridine with ethylamine. The specific reaction conditions and catalyst selection can be adjusted according to actual needs .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction between 2-hydroxypyridine and ethylamine is carefully controlled to ensure high yield and purity. The process may involve steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylamino)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Ethylamino)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Aminopyridine: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
2-Methylaminopyridine: Contains a methyl group instead of an ethyl group, resulting in variations in its chemical behavior.
2-Dimethylaminopyridine: Features two methyl groups, which significantly alter its reactivity and applications
Uniqueness: 2-(Ethylamino)pyridine is unique due to its specific ethylamino substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-ethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGFWBPQQXZELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472988 | |
Record name | 2-(Ethylamino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37059-57-7 | |
Record name | 2-(Ethylamino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Ethylamino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-ethylpyridin-2-amine influence its incorporation into larger molecules?
A2: N-ethylpyridin-2-amine can act as a building block in the synthesis of more complex molecules. For example, it can be incorporated into structures containing piperazine rings. [, ] The conformational flexibility around the ethyl linker and the spatial orientation of the pyridine ring, often influenced by the dihedral angle with adjacent rings like phenyl groups, dictate its interactions and packing within the crystal lattice. [, ]
Q2: Are there any studies investigating the crystallographic structure of N-ethylpyridin-2-amine derivatives?
A3: Yes, studies have explored the crystal structures of N-ethylpyridin-2-amine derivatives. Research indicates that the piperazine ring in these derivatives usually adopts a chair conformation. The dihedral angle between the pyridine ring and other aromatic rings, such as phenyl rings, varies depending on the specific substituents. Intramolecular interactions, such as C—H⋯O and N—H⋯N, and intermolecular interactions, mainly C—H⋯N hydrogen bonds, contribute to stabilizing the crystal structure. [, ]
Q3: Has N-ethylpyridin-2-amine been reported as a component in any pharmaceutical compounds?
A4: Yes, N-ethylpyridin-2-amine is a key structural component in osimertinib. [] This drug molecule incorporates the N-ethylpyridin-2-amine moiety within a larger framework that features a thiophene ring and a phthalazinyl group. [] While the specific interactions of the N-ethylpyridin-2-amine moiety within osimertinib are not detailed in the provided abstracts, its presence highlights the potential use of this molecule in pharmaceutical research and development.
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